molecular formula C10H12N2Na2O8P B1591362 Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate CAS No. 22904-40-1

Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate

Cat. No. B1591362
CAS RN: 22904-40-1
M. Wt: 541 g/mol
InChI Key: BIYQFSIBOJWRMG-UHFFFAOYSA-J
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Description



  • Ethylenediaminetetraacetic acid disodium salt dihydrate (EDTA-Na₂) is a well-known complexation agent.

  • It acts as a chelator of divalent cations like Ca²⁺.

  • EDTA inhibits enzymes, such as metalloproteases, that require divalent cations for activity.

  • It is also used in chelation therapy.





  • Synthesis Analysis



    • An accurate gravimetric complexometric titration method can determine the purity of EDTA disodium salt dihydrate using a lead nitrate-certified reference material (CRM).





  • Molecular Structure Analysis



    • EDTA forms an octahedral complex with divalent cations, chelating metal ions.





  • Chemical Reactions Analysis



    • EDTA inhibits proteases dependent on metal ions, including calcium-dependent cysteine proteases.

    • It also acts as a chelator of zinc ions, inhibiting metalloproteases that require zinc for activity.





  • Physical And Chemical Properties Analysis



    • Assay: 99.0-101.0% (titration)

    • Solubility: 3 M NaOH (1.6 g/10 mL)

    • Melting Point: 248°C (decomposition)




  • Scientific Research Applications

    Chelation and Heavy Metal Detoxification

    • EDTA is widely recognized for its chelation properties, particularly in binding with heavy metals like lead. It forms water-soluble complexes that can be excreted by the kidneys, aiding in the detoxification of heavy metals from the body (Lascelles & Donaldson, 1989).

    Veterinary Medicine

    • In veterinary medicine, EDTA has been utilized to induce hypocalcemia in animals like dairy cows. However, there are reports of toxicity and adverse effects following its administration, highlighting the need for caution in its use (Liesegang, Riond, & Wanner, 1999).

    Dental Applications

    • In dentistry, EDTA is used for its ability to react with calcium ions in dentine, forming soluble calcium chelates. This property makes it useful in endodontic treatments (Mohammadi, Shalavi, & Jafarzadeh, 2013).

    Environmental Remediation

    • EDTA is employed in environmental remediation, particularly in phytoremediation, to mobilize soil lead and enhance plant uptake. This application exploits its ability to form less toxic chelated complexes compared to free lead ions (Andra et al., 2009).
    • It has also been used for the remediation of lead-polluted soils, demonstrating high efficiency in lead extraction (Villen‐Guzman et al., 2015).

    Analytical Chemistry

    • In analytical chemistry, EDTA serves as an eluant for separating and detecting metal ions. It has been used to separate divalent and trivalent metal ions, showing potential for simplifying transition metal ion determinations (Lien, Boerner, & Tarter, 1987).

    Safety And Hazards



    • Avoid skin, eye, and inhalation contact.

    • Store in a well-ventilated place.

    • Incompatible with strong oxidizing agents.




  • Future Directions



    • Further research may identify additional product or industrial usages of EDTA disodium salt dihydrate.




    Remember to handle EDTA with care due to its hazardous properties. If you have any specific questions, feel free to ask! 😊


    properties

    IUPAC Name

    disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;lead(2+)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H16N2O8.2Na.Pb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;+2/p-4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BIYQFSIBOJWRMG-UHFFFAOYSA-J
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Pb+2]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H12N2Na2O8Pb
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    541 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate

    CAS RN

    22904-40-1
    Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, lead(2+) sodium salt (1:1:2)
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Disodium lead N,N'-ethylenebis[N-(carboxylatomethyl)aminoacetate]
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.179
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate
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    Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate
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    Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate
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    Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate
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    Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate
    Reactant of Route 6
    Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate

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